molecular formula C24H24FN3O3 B11308409 2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone

2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B11308409
M. Wt: 421.5 g/mol
InChI Key: PCPYSQZMVFRUDJ-JLHYYAGUSA-N
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Description

2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a fluorophenyl group, an oxadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the oxadiazole intermediate with a fluorophenyl ethylene derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Piperidine Moiety: The final step involves the reaction of the intermediate with a piperidine derivative, typically under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the fluorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the oxadiazole or fluorophenyl groups.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or photonic properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely multifaceted:

    Molecular Targets: Potential targets include enzymes or receptors involved in neurological or inflammatory pathways.

    Pathways Involved: The compound may modulate signaling pathways, such as those involving neurotransmitters or inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-(4-FLUOROPHENYL)ETHAN-1-AMINE: Shares the fluorophenyl group but lacks the oxadiazole and piperidine moieties.

    1-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE: Contains a fluorophenyl group and a heterocyclic ring but differs in overall structure.

Uniqueness

2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a fluorophenyl group, an oxadiazole ring, and a piperidine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24FN3O3

Molecular Weight

421.5 g/mol

IUPAC Name

2-[2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-(3-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H24FN3O3/c1-17-5-4-14-28(15-17)23(29)16-30-21-7-3-2-6-20(21)24-26-22(31-27-24)13-10-18-8-11-19(25)12-9-18/h2-3,6-13,17H,4-5,14-16H2,1H3/b13-10+

InChI Key

PCPYSQZMVFRUDJ-JLHYYAGUSA-N

Isomeric SMILES

CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C=CC4=CC=C(C=C4)F

Origin of Product

United States

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